An In-depth Technical Guide to the Physicochemical Properties of (6-Chloro-2-methylpyridin-3-YL)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (6-Chloro-2-methylpyridin-3-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of the novel compound (6-Chloro-2-methylpyridin-3-YL)methanamine. As a substituted pyridine derivative, this molecule holds potential as a key intermediate or a scaffold in the discovery and development of new therapeutic agents. Understanding its fundamental chemical and physical characteristics is paramount for its effective application in medicinal chemistry and pharmaceutical sciences. This document is structured to deliver not just data, but also the scientific rationale behind the characterization methodologies, empowering researchers to both utilize this information and generate their own robust data.
Chemical Identity and Structural Elucidation
(6-Chloro-2-methylpyridin-3-YL)methanamine is a distinct chemical entity featuring a pyridine ring substituted with a chlorine atom, a methyl group, and a methanamine group. This unique arrangement of functional groups dictates its chemical behavior and potential biological activity.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | (6-chloro-2-methyl-3-pyridinyl)methanamine | [1] |
| CAS Number | 1251529-73-3 | [1] |
| Molecular Formula | C₇H₉ClN₂ | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC(=N1)Cl)CN | [1] |
| InChI Key | SACZTBWBMQLFMN-UHFFFAOYSA-N | [1] |
Physicochemical Properties: A Blend of Predicted and Expected Characteristics
Experimental data for (6-Chloro-2-methylpyridin-3-YL)methanamine is not extensively available in peer-reviewed literature. Therefore, the following table combines computationally predicted data from reliable sources with expert analysis of its expected properties based on its structural features.[1]
Table of Physicochemical Properties:
| Property | Predicted/Expected Value | Remarks and Scientific Rationale |
| Melting Point | Not available (predicted to be a low-melting solid or liquid) | The presence of a primary amine and the overall molecular weight suggest it could be a solid at room temperature, though potentially with a low melting point. The related compound, (6-Chloro-N-methylpyridin-3-YL)methanamine, is described as a clear pale yellow oil to an off-white to pale yellow low-melting solid. |
| Boiling Point | Not available | Due to the potential for thermal decomposition, distillation should be performed under reduced pressure. |
| pKa (most basic) | ~8.0 (Predicted) | The primary amine is expected to be the most basic center. The pyridine nitrogen's basicity is reduced by the electron-withdrawing chloro group. |
| LogP | 1.1 (Predicted) | This value suggests a moderate lipophilicity, indicating a reasonable balance between aqueous solubility and membrane permeability, a desirable trait in drug candidates.[1] |
| Solubility | Expected to be soluble in organic solvents (e.g., methanol, DMSO) and slightly soluble in water. | The amine group can be protonated to form a salt, which would significantly increase its aqueous solubility. |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. | This is based on the appearance of structurally similar compounds. |
Synthesis and Structural Confirmation: A Proposed Pathway and Analytical Workflow
A plausible synthetic route for (6-Chloro-2-methylpyridin-3-YL)methanamine can be adapted from established methods for similar pyridine derivatives. The following proposed synthesis and analytical workflow provides a robust framework for its preparation and characterization.
Proposed Synthesis
A potential synthesis could involve the reduction of a corresponding nitrile or the reductive amination of an aldehyde. A method analogous to the synthesis of related pyridylmethylamines could be employed, starting from 6-chloro-2-methyl-3-cyanopyridine.[2]
Reaction Scheme:
Caption: Proposed synthesis of the target molecule.
Structural Confirmation Workflow
Confirmation of the successful synthesis and purity of (6-Chloro-2-methylpyridin-3-YL)methanamine requires a multi-pronged analytical approach.
Caption: Analytical workflow for structural confirmation.
Experimental Protocols for Physicochemical Characterization
The following section details the standard experimental protocols that should be employed to determine the key physicochemical properties of (6-Chloro-2-methylpyridin-3-YL)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment if analyzing the salt form).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration values (proton count), and coupling patterns (J-coupling) to assign each proton to its position on the molecule.
-
¹³C NMR: Analyze the chemical shifts of the carbon signals to confirm the carbon skeleton.
-
2D NMR: If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.
-
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight and fragmentation pattern, further confirming the compound's identity.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL to 10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI), which is well-suited for polar molecules like amines.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
High-Resolution MS: For confirmation of the elemental composition, utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
-
Tandem MS (MS/MS): To gain further structural information, perform tandem mass spectrometry on the [M+H]⁺ ion to analyze its fragmentation pattern.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions into a liquid, which is a key indicator of purity.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid.
-
Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.[5]
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating Rate: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5]
-
Observation: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.
Solubility Assessment
Objective: To determine the solubility of the compound in various solvents, which is crucial for formulation and biological testing.
Step-by-Step Protocol (Qualitative):
-
Solvent Selection: Choose a range of solvents, including aqueous buffers (e.g., pH 7.4 phosphate-buffered saline), water, and common organic solvents (e.g., ethanol, DMSO, methanol).
-
Sample Addition: To a known volume of solvent (e.g., 1 mL), add a small, weighed amount of the compound.
-
Mixing: Vigorously mix the sample at a controlled temperature (e.g., 25°C). Sonication can be used to aid dissolution.[6]
-
Observation: Visually inspect for complete dissolution. If the compound dissolves, add more until saturation is reached.
-
Classification: Classify the solubility based on the amount dissolved (e.g., very soluble, soluble, sparingly soluble, insoluble).
pKa Determination
Objective: To quantify the acidity/basicity of the ionizable groups in the molecule, which influences its solubility, absorption, and receptor interactions.
Step-by-Step Protocol (Potentiometric Titration):
-
Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. For pyridine derivatives, computational methods can also provide reliable pKa estimations.[7][8]
Relevance in Drug Discovery and Development
The physicochemical properties of (6-Chloro-2-methylpyridin-3-YL)methanamine are critical determinants of its potential as a drug candidate or a key building block.
-
Solubility and Permeability: The predicted LogP suggests a favorable balance for oral absorption. Experimental determination of its aqueous solubility and permeability (e.g., using a PAMPA assay) would be essential next steps.
-
pKa and Target Engagement: The basicity of the amine group will influence its charge state at physiological pH. This is crucial for its interaction with biological targets, such as enzymes or receptors, where ionic interactions are often key to binding.
-
Chemical Stability: The chloro-substituted pyridine ring may be susceptible to nucleophilic substitution reactions under certain conditions. Investigating its stability at different pH values and in the presence of biological nucleophiles is recommended.
This technical guide serves as a foundational resource for researchers working with (6-Chloro-2-methylpyridin-3-YL)methanamine. By providing a combination of predicted data, proposed synthetic and analytical workflows, and detailed experimental protocols, it aims to accelerate the exploration of this compound's potential in the field of drug discovery.
References
-
PubChem. (6-Chloro-N-methyl-3-pyridinemethamine). National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide). Retrieved from [Link]
-
PubChem. ((6-Chloro-2-methylpyridin-3-YL)methanamine). National Center for Biotechnology Information. Retrieved from [Link]
-
Gassnova. (Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry). Retrieved from [Link]
-
Royal Society of Chemistry. (NMR spectroscopy of small molecules in solution). Retrieved from [Link]
-
Springer Nature. (Mass Spectrometry Protocols and Methods). Retrieved from [Link]
-
RSC Publishing. (Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods). Retrieved from [Link]
-
Stanford Research Systems. (Determination of Melting Points According to Pharmacopeia). Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay). Retrieved from [Link]
-
ACS Publications. (Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile). Retrieved from [Link]
- Google Patents. (JPH0616636A - Production of 6-chloro-3-pyridylmethylamine).
-
Chemistry LibreTexts. (6.1D: Step-by-Step Procedures for Melting Point Determination). Retrieved from [Link]
-
Nmr-service.com. (NMR sample preparation guidelines). Retrieved from [Link]
-
University of Oxford. (Sample Preparation Protocol for Open Access MS). Retrieved from [Link]
-
ACS Publications. (Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy). Retrieved from [Link]
-
National Center for Biotechnology Information. (Computational Estimation of the Acidities of Pyrimidines and Related Compounds). Retrieved from [Link]
-
JoVE. (Video: Melting Points - Procedure). Retrieved from [https://www.jove.com/v/102 melting-points]([Link] melting-points)
-
Jay C. McLaughlin. (Experiment 27 - Amines and Amides). Retrieved from [Link]
-
Tecan. (How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep). Retrieved from [Link]
-
ResearchGate. (ChemInform Abstract: Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst). Retrieved from [Link]
-
MDPI. (Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry). Retrieved from [Link]
-
Biocompare. (Prepping Small Molecules for Mass Spec). Retrieved from [Link]
-
Springer Nature. (NMR Protocols and Methods). Retrieved from [Link]
-
European Union. (for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE). Retrieved from [Link]
-
University of Westminster. (Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity). Retrieved from [Link]
-
ResearchGate. (The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile). Retrieved from [Link]
-
Unknown Source. (Experiment 1 - Melting Points). Retrieved from [Link]
-
University of Rochester. (Workup: Amines). Retrieved from [Link]
-
National Center for Biotechnology Information. (NMR as a “Gold Standard” Method in Drug Design and Discovery). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide). Retrieved from [Link]
-
Unknown Source. (Melting point determination). Retrieved from [Link]
- Google Patents. (CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine).
-
ResearchGate. (Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents). Retrieved from [Link]
- Google Patents. (US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine).
Sources
- 1. (6-Chloro-2-methylpyridin-3-YL)methanamine | C7H9ClN2 | CID 59534442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
